

Introduction: A Versatile Ortho-Substituted Building Block

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Compound of Interest

Compound Name: Methyl 2-bromo-6-chlorobenzoate

Cat. No.: B1363611

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Methyl 2-bromo-6-chlorobenzoate (CAS No: 685892-23-3) is a di-halogenated aromatic ester that serves as a valuable and versatile building block in modern organic synthesis.^{[1][2]} Its unique substitution pattern, featuring sterically hindered and electronically distinct halogen atoms (bromine and chlorine) ortho to a methyl ester, makes it a strategic precursor for the synthesis of complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization, a critical attribute in the multi-step synthesis of pharmaceutical agents and other fine chemicals.^{[3][4]} This guide will explore the fundamental properties and synthetic utility of this important intermediate.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is foundational to its successful application in research and development.

Core Chemical Properties

The key identifying and physical properties of **Methyl 2-bromo-6-chlorobenzoate** are summarized below for quick reference.

Property	Value	Source
IUPAC Name	methyl 2-bromo-6-chlorobenzoate	[1]
CAS Number	685892-23-3	[1][2]
Molecular Formula	C ₈ H ₆ BrClO ₂	[1][2]
Molecular Weight	249.49 g/mol	[1]
Canonical SMILES	<chem>COC(=O)C1=C(C=CC=C1Br)C1</chem>	[1]
InChI Key	XSNZTSBNXMQBRI-UHFFFAOYSA-N	[1]
Appearance	Crystalline solid (typical)	[5]
Purity	Typically ≥98%	[2]

Spectroscopic Signature

While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like methyl 2-bromobenzoate.[6][7]

- ¹H NMR:** The spectrum is expected to show two distinct regions. A singlet around 3.9 ppm for the methyl ester protons (-OCH₃). The aromatic region (7.2-7.6 ppm) would display a complex multiplet pattern corresponding to the three protons on the benzene ring.
- ¹³C NMR:** The spectrum will feature a signal for the methyl carbon around 53 ppm and a carbonyl carbon signal near 165 ppm. The six aromatic carbons would appear between 120-140 ppm, with the carbons directly attached to the halogens (C-Br and C-Cl) being significantly influenced by their electronegativity.
- Infrared (IR) Spectroscopy:** Key absorption bands would include a strong C=O stretch for the ester group around 1720-1740 cm⁻¹, C-O stretching bands between 1100-1300 cm⁻¹, and C-H stretching for the aromatic ring just above 3000 cm⁻¹.

- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of both bromine ($^{79}\text{Br}/^{81}\text{Br}$ in ~1:1 ratio) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ in ~3:1 ratio), resulting in prominent M, M+2, and M+4 peaks.

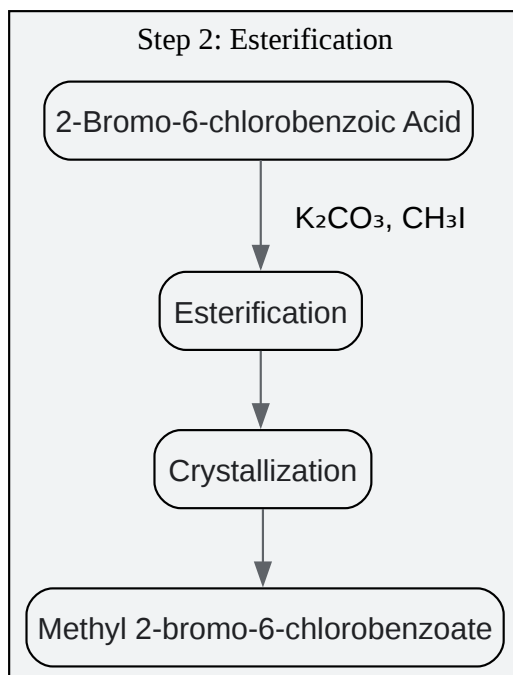
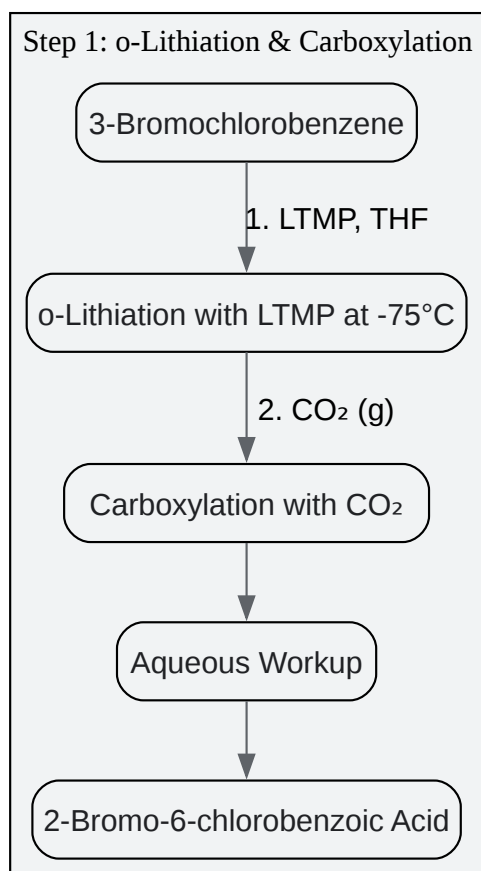
Synthesis: A Scalable and Robust Process

The synthesis of **Methyl 2-bromo-6-chlorobenzoate** is not trivial due to the sterically demanding 2,6-disubstitution pattern. A robust and scalable two-step process has been developed, which is crucial for programs requiring kilogram quantities of the material.[\[8\]](#)

The primary strategy hinges on the o-lithiation of a readily available starting material, 3-bromochlorobenzene, followed by carboxylation and subsequent esterification.[\[5\]](#)[\[8\]](#) This approach avoids the direct oxidation of a toluene derivative, which can be less efficient.[\[8\]](#)

Synthetic Workflow Diagram

The following diagram outlines the key steps in the manufacturing process.



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Caption: Scalable two-step synthesis of **Methyl 2-bromo-6-chlorobenzoate**.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a validated pilot plant process.[5][8]

Step 1: Synthesis of 2-Bromo-6-chlorobenzoic Acid

- **Reactor Setup:** Charge a cryo-rated, inerted reactor with anhydrous tetrahydrofuran (THF). Cool the solvent to -75 °C using a suitable cooling system (e.g., cryo-jacket or liquid nitrogen). Vigilant temperature control is paramount to prevent an exothermic benzyne decomposition pathway, which can initiate around -70 °C.[5][9]
- **Base Preparation:** In a separate vessel, prepare a solution of lithium 2,2,6,6-tetramethylpiperide (LTMP) by adding n-butyllithium to 2,2,6,6-tetramethylpiperidine in THF at a controlled temperature.
- **o-Lithiation:** Slowly add the prepared LTMP solution to the cold THF in the main reactor. Then, add 3-bromochlorobenzene dropwise, ensuring the internal temperature does not exceed -75 °C. Stir the resulting mixture for 1-2 hours at this temperature.
- **Carboxylation:** Bubble carbon dioxide gas (CO₂) through the reaction mixture. This step is exothermic and requires careful monitoring to maintain the temperature below -70 °C.
- **Quench and Workup:** Once the carboxylation is complete, allow the mixture to warm to room temperature. Quench the reaction by adding water. Perform a phase separation, and extract the aqueous layer with a suitable organic solvent (e.g., isopropyl acetate) to recover any dissolved product. Acidify the aqueous layer to precipitate the 2-bromo-6-chlorobenzoic acid.
- **Isolation:** Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

Step 2: Esterification to **Methyl 2-bromo-6-chlorobenzoate**

- **Reaction Setup:** To a reactor containing the 2-bromo-6-chlorobenzoic acid from the previous step, add a suitable solvent like acetone or THF.
- **Base and Alkylating Agent:** Add potassium carbonate (K₂CO₃) as the base, followed by the slow addition of methyl iodide (CH₃I).

- Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
- Isolation and Crystallization: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization. A solvent switch to a system like isopropyl acetate/water is effective, yielding the final product as a crystalline solid with high purity (>99%).^[5]

Chemical Reactivity and Synthetic Applications

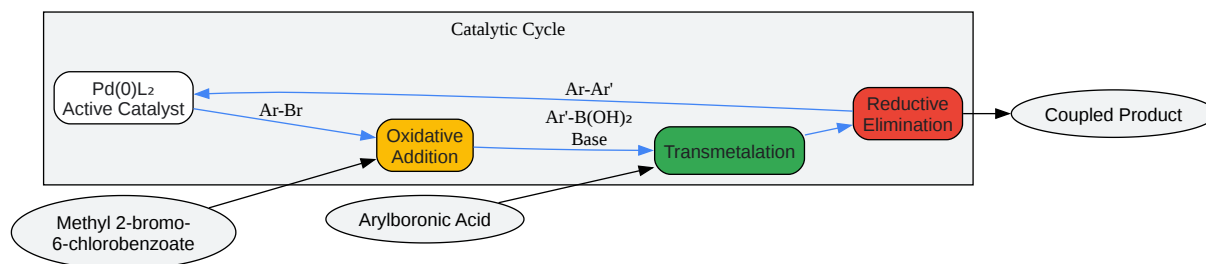
The synthetic utility of **Methyl 2-bromo-6-chlorobenzoate** stems from the differential reactivity of its two halogen substituents, which allows for selective and sequential cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds.^{[10][11]} In **Methyl 2-bromo-6-chlorobenzoate**, the C(sp²)-Br bond is significantly more reactive than the C(sp²)-Cl bond under typical Suzuki conditions. This difference in reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step with the Pd(0) catalyst.^[4] This allows for the selective substitution of the bromine atom while leaving the chlorine atom intact for subsequent transformations.

Suzuki Coupling Catalytic Cycle

The mechanism for the selective Suzuki coupling at the C-Br position is illustrated below.



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Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Selective Suzuki-Miyaura Coupling

- Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add **Methyl 2-bromo-6-chlorobenzoate** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 equiv).^[10]
- Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos or PCy₃·HBF₄, 4-10 mol%).^{[4][10]}
- Solvent: Add an anhydrous, degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).^[11]
- Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

- **Workup and Purification:** Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Other Reactions

- **Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$):** While the electron-withdrawing ester group provides some activation, displacing the chlorine via $\text{S}_{\text{N}}\text{Ar}$ typically requires harsh conditions (high temperatures, strong nucleophiles) due to the relatively electron-rich nature of the ring.[\[12\]](#)
- **Ester Manipulation:** The methyl ester group can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, or amidation to form amides, providing further avenues for molecular diversification.

Safety, Handling, and Disposal

Proper handling of **Methyl 2-bromo-6-chlorobenzoate** is essential for laboratory safety. The following information is compiled from standard Safety Data Sheets (SDS).[\[13\]](#)[\[14\]](#)[\[15\]](#)

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Irritation	2 / 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

Source: ECHA GHS Classification[\[1\]](#)[\[15\]](#)

Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.[\[16\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[13\]](#)

- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield meeting standards like EN166 (EU) or OSHA 29 CFR 1910.133 (US).[\[13\]](#)
 - Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). A lab coat and closed-toe shoes are mandatory.[\[16\]](#)
 - Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[\[16\]](#)
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[14\]](#)

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[13\]](#) Keep away from incompatible materials such as strong oxidizing agents.[\[17\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.[\[13\]](#)

Conclusion

Methyl 2-bromo-6-chlorobenzoate is a high-value intermediate whose utility is defined by its unique structural features. The sterically hindered environment and, most importantly, the differential reactivity of its C-Br and C-Cl bonds, enable its use in selective, sequential cross-coupling reactions. The development of a robust and scalable o-lithiation-based synthesis has made this compound accessible for large-scale drug development programs. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is critical for any scientist aiming to leverage this versatile building block in the pursuit of novel molecular discovery.

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